molecular formula C11H14O2 B1332401 1-(4-Ethoxyphenyl)acetone CAS No. 144818-72-4

1-(4-Ethoxyphenyl)acetone

Cat. No.: B1332401
CAS No.: 144818-72-4
M. Wt: 178.23 g/mol
InChI Key: QFAYQKVAKVNBNG-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)acetone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Reaction Kinetics and Synthesis Methods : Research on the synthesis of certain phenolic derivatives using 1-(4-Ethoxyphenyl)acetone or its related compounds, highlights the potential of these compounds in the development of new chemicals and materials. For instance, the synthesis of 1,5-bis (3'-ethoxy-4'-hydroxyphenyl)-1,4-pentadient-3-one from ethyl vanilin, a food-grade material, shows promising results in chemical reaction kinetics and potential applications in food and chemical industries (Mumpuni, Mulatsari, Puwanggana & Vicy, 2021).

  • Photodissociation Studies in Aromatic Acetones : Investigations into the photolysis of aromatic acetones, which are structurally similar to this compound, provide insights into their photoreactivity. These studies, such as the photodissociation of CO and CN bonds in aromatic acetones, contribute to our understanding of photochemical processes relevant in various scientific fields, including material sciences and environmental chemistry (Grimme & Dreeskamp, 1992).

  • Nonlinear Optical Materials : The synthesis and characterization of certain hydrazones derivatives, including compounds like 2-(4-methylphenoxy)-N'-(1E)-(4-nitrophenyl)methylene]acetohydrazide, reveal their potential in the development of nonlinear optical materials. These materials have applications in the fields of photonics and optoelectronics, suggesting that derivatives of this compound could also be explored for similar applications (Naseema et al., 2010).

  • Reactivity of Aryl Enol Radical Cations : Research on the formation and reactivity of aryl enol radical cations, as seen in studies involving 1-bromo-1-(4-methoxyphenyl)acetone, provides valuable insights into the chemical behavior of similar acetone derivatives. Understanding these radical cations can lead to applications in synthetic organic chemistry and material sciences (Schepp, 2004).

  • Corrosion Inhibition in Metals : Certain quinoxalines compounds, structurally related to this compound, have been studied for their corrosion inhibition properties on metals. These findings indicate the potential of acetone derivatives in industrial applications, especially in the prevention of metal corrosion (Zarrouk et al., 2014).

Safety and Hazards

1-(4-Ethoxyphenyl)acetone is classified as Acute toxicity, Oral (Category 4), H302 according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is harmful if swallowed .

Properties

IUPAC Name

1-(4-ethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-13-11-6-4-10(5-7-11)8-9(2)12/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAYQKVAKVNBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341330
Record name 1-(4-Ethoxyphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144818-72-4
Record name 1-(4-Ethoxyphenyl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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